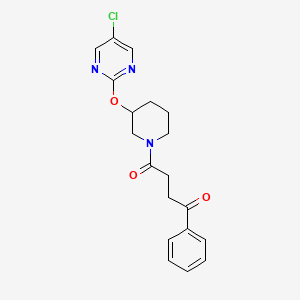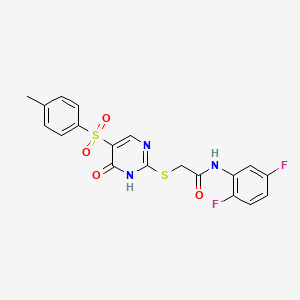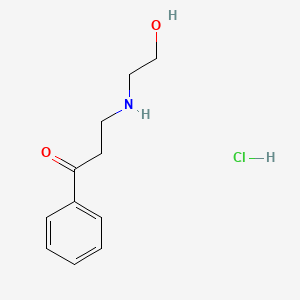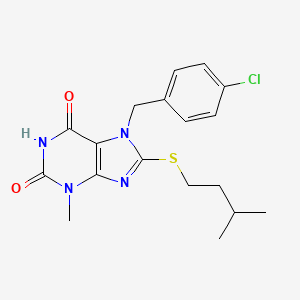![molecular formula C15H15Cl2NO2S B2405760 3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide CAS No. 1797895-83-0](/img/structure/B2405760.png)
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is an organic compound with the molecular formula C15H15Cl2NO2S and a molecular weight of 344.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoyl chloride with an amine derivative under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with the benzamide core in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced via a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-methoxy-phenyl)-benzamide
- 2,4-dichloro-N-(4-methoxy-benzyl)-benzamide
- 3,6-dichloro-N-(2,4-dimethoxy-phenyl)-2-methoxy-benzamide
Uniqueness
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is unique due to the presence of the methoxy and thiophene moieties, which can impart distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
3,4-dichloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-3-6-14(21-9)13(20-2)8-18-15(19)10-4-5-11(16)12(17)7-10/h3-7,13H,8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPXGPUJASUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2405679.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![N-(3,5-dimethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2405682.png)
![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)
![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)



![N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2405693.png)

![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2405700.png)
